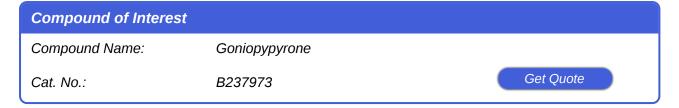


Application Notes and Protocols for the Total Synthesis of (+)-Goniopypyrone

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the methodologies for the total synthesis of (+)-goniopypyrone, a styryl-lactone with significant cytotoxic activity against various human tumor cell lines. The document outlines three distinct and notable synthetic routes, offering comparative data, detailed experimental protocols for key reactions, and visual diagrams of the synthetic pathways.

Comparative Summary of Synthetic Methodologies

The total synthesis of (+)-**goniopypyrone** has been accomplished through several distinct strategic approaches. The following table summarizes the key quantitative data from three prominent methodologies, allowing for a direct comparison of their efficiency.



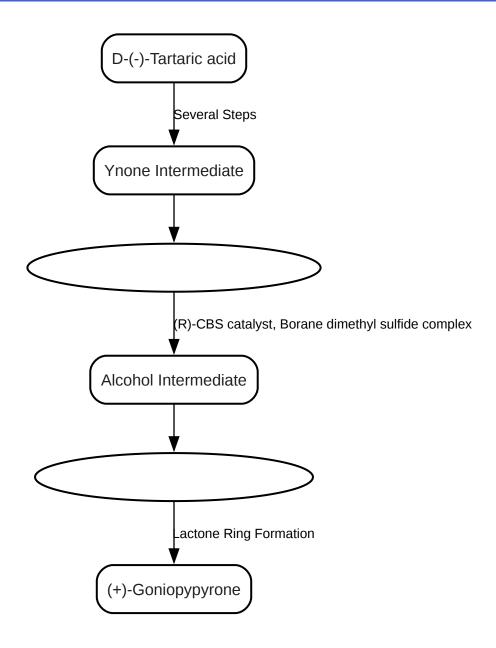
Methodology	Starting Material	Key Reactions	Number of Steps	Overall Yield (%)
Miyazawa et al.	D-(-)-Tartaric acid	Pd-catalyzed carbonylation, Diastereoselectiv e ynone reduction (CBS catalyst)	14	8.5%[1]
Chen et al.	Methyl cinnamate	Asymmetric dihydroxylation (OsO4), Stereoselective 2-furylcopper addition	8	20%[1]
Shing et al.	D-glycero-D- gulo-heptono-γ- lactone	Stereoselective synthesis	9	9.7%[2]

Methodology I: Synthesis from D-(-)-Tartaric Acid (Miyazawa et al.)

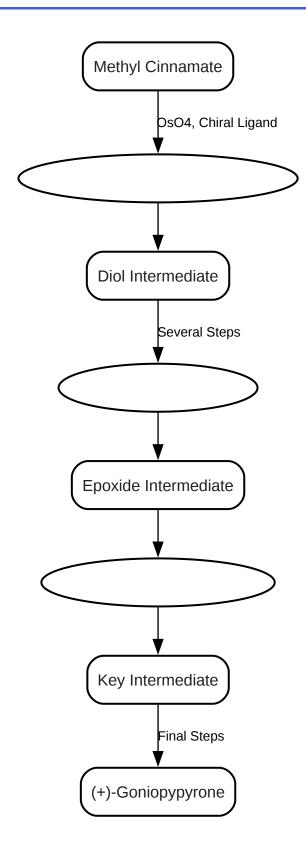
This synthetic route leverages a chiral pool starting material, D-(-)-tartaric acid, to establish the stereochemistry of the target molecule. The key transformations involve the formation of the lactone ring via a palladium-catalyzed carbonylation and a diastereoselective reduction of a ynone intermediate.[1]

Logical Workflow

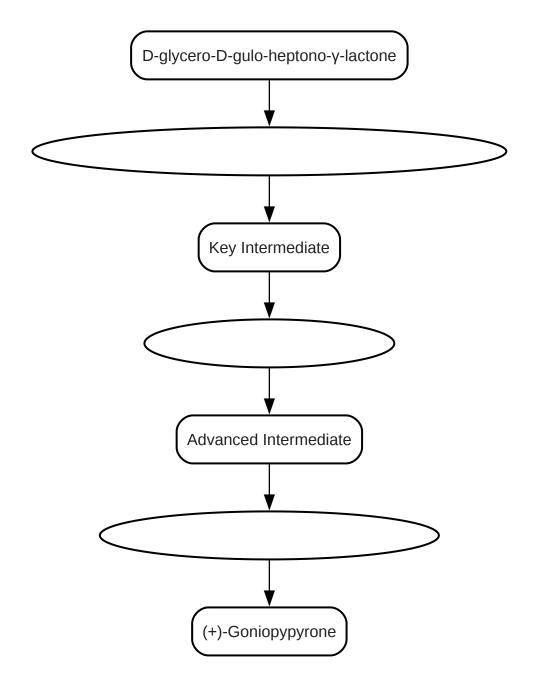












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- To cite this document: BenchChem. [Application Notes and Protocols for the Total Synthesis of (+)-Goniopypyrone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b237973#total-synthesis-of-goniopypyrone-methodology]

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